



# Application Note: IPR-803 Matrigel Invasion Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | IPR-803  |           |
| Cat. No.:            | B2827500 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**IPR-803** is a potent small molecule inhibitor that targets the protein-protein interaction (PPI) between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2] The uPA/uPAR system is critically involved in cancer progression, playing a key role in processes such as cell adhesion, migration, invasion, and metastasis.[2][3] **IPR-803** binds directly to uPAR with sub-micromolar affinity, effectively blocking the binding of uPA.[1][2] This inhibition disrupts downstream signaling cascades, including the MAPK pathway, and suppresses the degradation of the extracellular matrix (ECM) by matrix metalloproteinases (MMPs), thereby reducing the invasive potential of cancer cells.[1][2][3]

The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive capacity of cancer cells. It mimics the in vivo environment by utilizing a reconstituted basement membrane (Matrigel) that cells must degrade and penetrate to move towards a chemoattractant. This application note provides a detailed protocol for assessing the anti-invasive effects of **IPR-803** using this assay.

## **Mechanism of Action of IPR-803**

**IPR-803** functions by obstructing the uPA/uPAR signaling axis. The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the surrounding ECM, a crucial step for cell invasion. This interaction also triggers intracellular signaling







pathways, such as the MAPK pathway, which promote cell migration and proliferation.[1][3] **IPR-803** physically blocks this interaction, leading to a downstream reduction in MMP activity and an inhibition of pro-invasive signaling.[1][2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [Application Note: IPR-803 Matrigel Invasion Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2827500#ipr-803-matrigel-invasion-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com